Maltononaose

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Maltononaose can be synthesized through the enzymatic coupling reaction of cyclomaltodextrinase . This method involves the use of specific enzymes that facilitate the formation of the nine glucose unit chain. The reaction conditions typically include controlled temperatures and pH levels to optimize enzyme activity and yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of bioreactors where enzymes such as cyclomaltodextrinase are employed to catalyze the formation of the oligosaccharide . The process is optimized for large-scale production by controlling factors such as substrate concentration, enzyme activity, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions: Maltononaose primarily undergoes hydrolysis reactions, where it is broken down into smaller glucose units by enzymes such as alpha-amylase and glucoamylase . These reactions are crucial for studying the enzyme kinetics and subsite affinities of various amylases .

Common Reagents and Conditions: The hydrolysis of this compound typically involves the use of enzymes like alpha-amylase and glucoamylase under controlled conditions of temperature and pH . The reactions are often carried out in aqueous solutions to facilitate the enzymatic activity .

Major Products Formed: The hydrolysis of this compound results in the formation of smaller glucose units such as maltotriose and maltohexaose . These products are essential for various biochemical studies and industrial applications .

Wissenschaftliche Forschungsanwendungen

Key Properties

- Physiological Benefits : Low osmotic pressure, high moisture retention.

- Functional Characteristics : Inhibition of sucrose crystallization, enhancing the stability and quality of food products.

- Biological Activity : Potential antibacterial properties against certain pathogens .

Nutritional Products

Maltononaose is commonly used as an ingredient in functional foods due to its health-promoting properties. It serves as a prebiotic that supports gut health by stimulating beneficial bacteria growth .

Food Preservation

The compound's ability to retain moisture and inhibit crystallization makes it an effective ingredient in food preservation. It is used in various products such as baked goods and dairy items to improve texture and shelf life.

Case Study: Beer Production

In the brewing industry, maltooligosaccharides enhance beer foam stability and overall quality. Research indicates that their presence in fermented beverages positively impacts sensory attributes .

Drug Formulation

This compound is investigated for its role as a drug carrier due to its biocompatibility and ability to enhance the solubility of poorly soluble drugs. Its derivatives have been shown to improve drug delivery systems significantly.

Antiviral Activity

Sulfated derivatives of maltooligosaccharides exhibit antiviral properties against enveloped viruses like HIV and influenza A. Modifications to the structure of this compound can enhance its efficacy against these viruses .

Case Study: Antiviral Research

Research has demonstrated that attaching alkyl chains to maltooligosaccharides increases their anti-HIV activity significantly, making them promising candidates for further pharmaceutical development .

Enzyme Assays

This compound derivatives are widely used in enzymatic assays due to their ability to act as substrates for various enzymes. For instance, fluorogenic derivatives allow for sensitive detection of enzymatic activity in clinical chemistry applications .

Case Study: Enzyme Specificity

Studies have shown that specific maltooligosaccharide-forming amylases can produce maltopentaose with high specificity under controlled conditions. This specificity is crucial for optimizing enzyme use in industrial applications .

Comparative Data Table

| Application Area | Specific Use | Benefits | Example Case Study |

|---|---|---|---|

| Food Science | Nutritional products | Prebiotic effects | Improvement in gut health |

| Food Preservation | Moisture retention | Extended shelf life | Enhanced quality in baked goods |

| Pharmaceuticals | Drug formulation | Improved solubility | Enhanced drug delivery systems |

| Pharmaceuticals | Antiviral activity | Efficacy against enveloped viruses | Research on HIV antiviral properties |

| Biotechnology | Enzyme assays | Sensitive detection | Specific enzyme activity assays |

Wirkmechanismus

Maltononaose exerts its effects primarily through its interaction with enzymes involved in carbohydrate metabolism . It serves as a substrate for enzymes like alpha-amylase and glucoamylase, which catalyze its hydrolysis into smaller glucose units . These interactions are crucial for understanding the enzyme kinetics and catalytic mechanisms of these enzymes .

Vergleich Mit ähnlichen Verbindungen

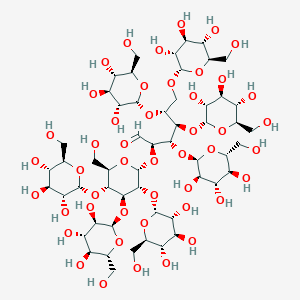

Maltononaose is unique among oligosaccharides due to its specific structure of nine glucose units linked by alpha-1,4-glycosidic bonds . Similar compounds include:

Maltooctaose: Composed of eight glucose units linked by alpha-1,4-glycosidic bonds

Maltoheptaose: Composed of seven glucose units linked by alpha-1,4-glycosidic bonds

Maltohexaose: Composed of six glucose units linked by alpha-1,4-glycosidic bonds

The uniqueness of this compound lies in its longer chain length, which provides distinct properties and applications compared to shorter oligosaccharides .

Biologische Aktivität

Maltononaose, a lesser-known oligosaccharide, has garnered attention due to its potential biological activities and applications in various fields such as nutrition, pharmaceuticals, and food technology. This article explores the biological activity of this compound, including its properties, production methods, and relevant case studies.

1. Overview of this compound

This compound is classified as a maltooligosaccharide, which consists of glucose units linked by α-1,4 glycosidic bonds. It is structurally related to other maltooligosaccharides like maltotetraose and maltopentaose. The unique properties of this compound make it a subject of interest in both research and industrial applications.

Chemical Structure

- Composed of multiple glucose units.

- Exhibits a specific molecular weight and solubility characteristics that influence its biological activity.

Physical Properties

- Soluble in water.

- Sweet taste profile, which can be utilized in food products as a sugar substitute.

3.1 Antimicrobial Properties

Recent studies have indicated that certain maltooligosaccharides possess antimicrobial properties. For instance, maltotetraose has shown inhibitory effects against Erwinia species, suggesting that similar oligosaccharides like this compound may also exhibit antibacterial activities .

3.2 Prebiotic Effects

This compound may serve as a prebiotic, promoting the growth of beneficial gut bacteria. This is significant for digestive health and could potentially enhance immunity by modulating gut microbiota composition.

4. Production Methods

This compound can be produced through enzymatic hydrolysis of starch using specific amylases derived from microorganisms such as Bacillus cereus. The process typically involves the following steps:

- Cultivation : Microorganisms are cultivated in a nutrient-rich medium.

- Enzymatic Hydrolysis : Starch is hydrolyzed using amylases to yield oligosaccharides.

- Purification : The resulting mixture is purified to isolate this compound.

Table 1: Enzymatic Production Yields

| Microorganism | Yield (%) | Method of Hydrolysis |

|---|---|---|

| Bacillus cereus NY-14 | 40-60 | Enzymatic hydrolysis of starch |

| Bacillus circulans | 30-40 | Ammonium sulfate fractionation |

5.1 Nutritional Applications

A study investigated the effects of this compound in baked goods, highlighting its ability to improve dough quality and shelf life due to its moisture-retaining properties . This suggests potential applications in the food industry as a functional ingredient.

5.2 Pharmaceutical Potential

Research on maltooligosaccharides indicates their potential use in drug delivery systems due to their biocompatibility and ability to enhance the solubility of poorly soluble drugs . Further exploration into this compound's role in this area could lead to innovative pharmaceutical formulations.

6. Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

- Detailed mechanisms underlying its prebiotic effects.

- Comprehensive studies on its antimicrobial properties against various pathogens.

- Potential applications in functional foods and nutraceuticals.

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-3,4,5,6-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O46/c55-1-11-21(64)28(71)35(78)47(86-11)85-10-20(95-48-36(79)29(72)22(65)12(2-56)87-48)44(98-51-39(82)32(75)25(68)15(5-59)90-51)42(96-49-37(80)30(73)23(66)13(3-57)88-49)18(8-62)93-54-46(100-53-41(84)34(77)27(70)17(7-61)92-53)45(99-52-40(83)33(76)26(69)16(6-60)91-52)43(19(9-63)94-54)97-50-38(81)31(74)24(67)14(4-58)89-50/h8,11-61,63-84H,1-7,9-10H2/t11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45+,46-,47+,48-,49-,50-,51-,52-,53-,54+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBVLVBOKWRYEP-XYLDXDTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60215057 | |

| Record name | Maltononaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1477.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6471-60-9 | |

| Record name | Maltononaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maltononaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.